N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, a methanesulfonyl group, and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide are Mycobacterium tuberculosis cell lines . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets through the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis, thereby exhibiting its antitubercular activity .
Biochemical Pathways
It is known that the compound’s antitubercular activity is linked to its interaction with the mycobacterium tuberculosis cell lines
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis cell lines . This makes it a potential candidate for the development of novel antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is the cyclization of a hydrazine derivative with a chlorophenyl compound under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methanesulfinate (CH₃SO₂Na) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are particularly notable in the development of new pharmaceuticals and agrochemicals. The compound has shown potential in inhibiting various enzymes and receptors, making it a candidate for drug discovery.
Medicine: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide has been studied for its antiviral, anti-inflammatory, and anticancer properties. Its ability to modulate biological pathways makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a building block for various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes.
Comparison with Similar Compounds
Oxadiazole Derivatives: Other oxadiazole-containing compounds with similar biological activities.
Sulfonyl Piperidine Derivatives: Compounds with a sulfonyl group attached to a piperidine ring, used in various pharmaceutical applications.
Uniqueness: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. Its ability to modulate multiple pathways and its stability under various conditions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S/c1-25(22,23)20-8-2-3-11(9-20)13(21)17-15-19-18-14(24-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCJRNPVBCSWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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